

# Application Note & Protocol: Quantification of Erythristemine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Erythristemine	
Cat. No.:	B1154319	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

**Erythristemine** is a tetracyclic spiroamine alkaloid belonging to the Erythrina class of compounds, which are naturally occurring in various species of the Erythrina plant genus. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Accurate and precise quantification of **Erythristemine** is crucial for pharmacokinetic studies, quality control of herbal medicines, and new drug development. This document provides a detailed application note and protocol for the quantification of **Erythristemine** using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

The described method is based on established principles for the analysis of Erythrina alkaloids, adapted for the specific quantification of **Erythristemine**. While mass spectrometry offers higher sensitivity and specificity, the presented HPLC-UV method provides a reliable and more accessible alternative for routine laboratory use.

### **Experimental Protocols**

Sample Preparation: Extraction of Erythristemine from Plant Material

### Methodological & Application





This protocol is adapted from a method for the extraction of alkaloids from Erythrina crista-galli twigs.[1]

#### Materials:

- Dried and powdered plant material (e.g., twigs, seeds, or leaves of Erythrina species)
- Ethanol
- Ethyl acetate
- Deionized water
- Acetic acid
- · Ammonium hydroxide
- Rotary evaporator
- Centrifuge
- pH meter
- Filtration apparatus

#### Procedure:

- Maceration: Submerge the powdered plant material in ethanol for 72 hours at room temperature.
- Filtration and Concentration: Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
- Acid-Base Extraction:
  - Dissolve the concentrated ethanol extract in water and acidify to a pH of 3 with acetic acid.
  - Extract the acidic solution three times with ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate phase.



- Basify the remaining acidic aqueous phase to a pH of 9 with ammonium hydroxide.
- Extract the basified solution three times with ethyl acetate. The Erythristemine and other alkaloids will partition into the ethyl acetate phase.
- Final Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield the crude alkaloidal extract.
- Sample for HPLC: Redissolve a known quantity of the crude alkaloidal extract in the mobile phase for HPLC analysis. Filter the solution through a 0.2 µm syringe filter prior to injection.

### **HPLC Method for Erythristemine Quantification**

The following HPLC method is a proposed adaptation for UV detection based on a UPLC-MS/MS method for Erythrina alkaloids.[1]

#### Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Autosampler
- Data acquisition and processing software

**Chromatographic Conditions:** 



Parameter	Value
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10-50% B; 15-20 min: 50-90% B; 20-22 min: 90% B; 22-25 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL

| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |

Standard Preparation: Prepare a stock solution of **Erythristemine** reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

### **Data Presentation**

The following tables summarize the expected quantitative data for the validation of the proposed HPLC method for **Erythristemine**. These values are representative and should be determined experimentally in your laboratory.

Table 1: Calibration Curve Data for **Erythristemine** 



Concentration (µg/mL)	Peak Area (mAU*s)
1	15,234
5	76,170
10	151,980
25	380,500
50	759,900
100	1,521,000

| Linearity (r<sup>2</sup>) | 0.9995 |

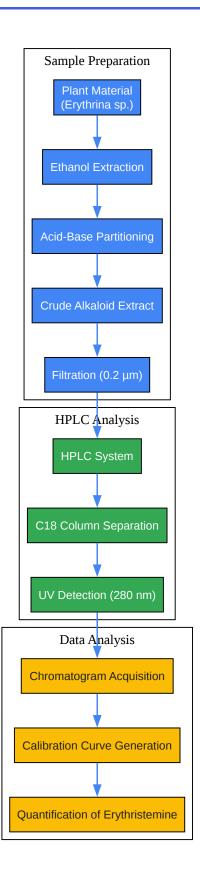
Table 2: Method Validation Parameters

Parameter	Result
Linear Range (μg/mL)	1 - 100
Limit of Detection (LOD) (μg/mL)	0.3
Limit of Quantification (LOQ) (μg/mL)	1.0
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

| Retention Time (min) | ~12.5 |

## **Visualizations**





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Caption: Experimental workflow for **Erythristemine** quantification.





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Caption: Logical flow of an HPLC system for analysis.

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### References

- 1. Metabolite profiling and free radical scavenging activity studies of alkaloids from Erythrina crista-galli twigs through in vitro and in silico analysis PMC [pmc.ncbi.nlm.nih.gov]
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